molecular formula C14H11Cl3N2O2 B11984693 N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide

N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide

Cat. No.: B11984693
M. Wt: 345.6 g/mol
InChI Key: FFZWMERUCJZCMT-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring, a phenoxy group, and a trichloroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide typically involves the reaction of 2,2,2-trichloro-1-phenoxyethanol with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11Cl3N2O2

Molecular Weight

345.6 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H11Cl3N2O2/c15-14(16,17)13(21-11-6-2-1-3-7-11)19-12(20)10-5-4-8-18-9-10/h1-9,13H,(H,19,20)

InChI Key

FFZWMERUCJZCMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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